molecular formula C9H17Cl2NO B14479981 3-(Cyclohexylamino)propanoyl chloride;hydrochloride CAS No. 64952-38-1

3-(Cyclohexylamino)propanoyl chloride;hydrochloride

Cat. No.: B14479981
CAS No.: 64952-38-1
M. Wt: 226.14 g/mol
InChI Key: FFODHEYPOPBBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)propanoyl chloride;hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride typically involves the reaction of cyclohexylamine with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:

Cyclohexylamine+Propanoyl chloride3-(Cyclohexylamino)propanoyl chloride\text{Cyclohexylamine} + \text{Propanoyl chloride} \rightarrow \text{3-(Cyclohexylamino)propanoyl chloride} Cyclohexylamine+Propanoyl chloride→3-(Cyclohexylamino)propanoyl chloride

The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylamino)propanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Esterification: Alcohols are used as reagents, often in the presence of a catalyst such as sulfuric acid.

Major Products Formed

    Nucleophilic Substitution: Amides, esters, and carboxylic acids.

    Hydrolysis: 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.

    Esterification: Esters of 3-(Cyclohexylamino)propanoic acid.

Scientific Research Applications

3-(Cyclohexylamino)propanoyl chloride;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, and the pathways involved often relate to the formation of amide or ester linkages.

Comparison with Similar Compounds

Similar Compounds

    Propanoyl chloride: A simpler acyl chloride without the cyclohexylamino group.

    Cyclohexylamine: The amine precursor used in the synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride.

    3-(Cyclohexylamino)propanoic acid: The hydrolysis product of the compound.

Uniqueness

This compound is unique due to the presence of both the cyclohexylamino group and the acyl chloride functionality. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

64952-38-1

Molecular Formula

C9H17Cl2NO

Molecular Weight

226.14 g/mol

IUPAC Name

3-(cyclohexylamino)propanoyl chloride;hydrochloride

InChI

InChI=1S/C9H16ClNO.ClH/c10-9(12)6-7-11-8-4-2-1-3-5-8;/h8,11H,1-7H2;1H

InChI Key

FFODHEYPOPBBHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCCC(=O)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.